3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound, with the chemical formula C26H24ClN5O2 , belongs to the class of pyrazole derivatives Its structure features a pyrazole ring, a chlorobenzyl group, and a nitrophenyl-methylidene moiety
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but I’ll highlight one common method:
- Condensation Reaction : The compound can be synthesized by condensing a hydrazide (such as hydrazine hydrate) with an appropriate aldehyde or ketone (e.g., 4-nitrobenzaldehyde) in the presence of a base. The chlorobenzyl group can be introduced during this step.
- Oxidation and Cyclization : The resulting intermediate undergoes oxidation (e.g., using manganese dioxide) to form the desired pyrazole ring.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound can undergo oxidation reactions, converting the nitro group to a nitroso group or other oxygen-containing functional groups.
- Substitution : The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
- Reduction : Reduction of the nitro group can yield an amino group.
- Oxidation : Manganese dioxide (MnO2), hydrogen peroxide (H2O2).
- Substitution : Sodium hydroxide (NaOH), alkyl halides.
- Reduction : Hydrogen gas (H2), palladium on carbon (Pd/C).
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include nitroso derivatives, amino derivatives, and substituted pyrazoles.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It may exhibit biological activity, making it relevant for drug discovery.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Industry : It could serve as a precursor for specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazole derivatives. Its unique features may set it apart from others in its class.
Properties
Molecular Formula |
C24H18ClN5O4 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-20-7-3-1-5-17(20)15-34-23-8-4-2-6-19(23)21-13-22(28-27-21)24(31)29-26-14-16-9-11-18(12-10-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
LNPRQQLAZIHOTQ-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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